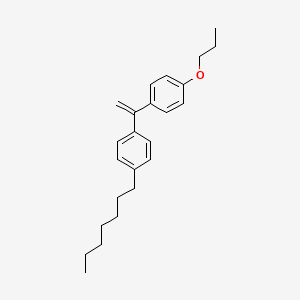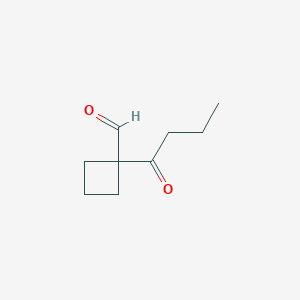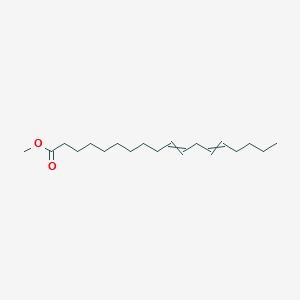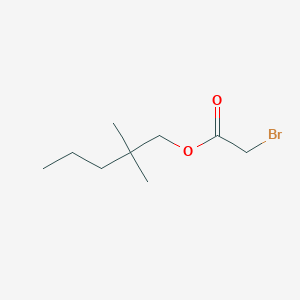
2,2-Dimethylpentyl 2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester is an organic compound with the molecular formula C10H19BrO2. It is an ester derived from acetic acid and 2-bromo-2,2-dimethylpentanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester typically involves the esterification reaction between acetic acid and 2-bromo-2,2-dimethylpentanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the optimal reaction conditions .
化学反応の分析
Types of Reactions
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: The bromine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products Formed
Hydrolysis: The major products of hydrolysis are acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: Depending on the nucleophile used, the products can vary.
科学的研究の応用
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester has several applications in scientific research:
作用機序
The mechanism of action of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester involves its hydrolysis to form acetic acid and 2-bromo-2,2-dimethylpentanol. The ester bond is cleaved by the addition of water, catalyzed by an acid or base . The molecular targets and pathways involved in its reactions are primarily related to the ester bond and the bromine atom, which can undergo nucleophilic substitution .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to other esters like ethyl acetate and methyl butyrate .
特性
CAS番号 |
5458-22-0 |
|---|---|
分子式 |
C9H17BrO2 |
分子量 |
237.13 g/mol |
IUPAC名 |
2,2-dimethylpentyl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChIキー |
GVGCMOPMQGVNLP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)COC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
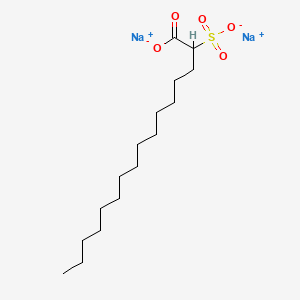

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
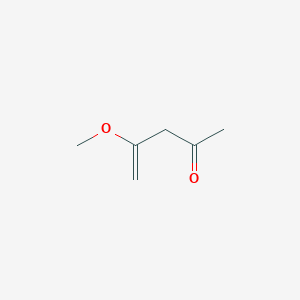
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
